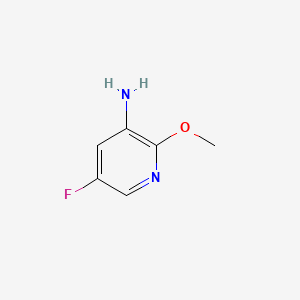

5-Fluoro-2-methoxypyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTSVOMMBXIDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743856 | |

| Record name | 5-Fluoro-2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211541-93-3 | |

| Record name | 5-Fluoro-2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-methoxypyridin-3-amine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridin-3-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including a pyridine core, a fluorine atom, and methoxy and amine functional groups, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a precursor in the development of kinase inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that experimentally determined data for this specific compound is limited in publicly available literature. Therefore, some properties are estimated based on data from structurally similar compounds.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 1211541-93-3 | [1] |

| Molecular Formula | C₆H₇FN₂O | [1] |

| Molecular Weight | 142.13 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | Typically >97% | [2] |

Table 2: Predicted and Experimental Physicochemical Data

| Property | Value/Range | Method | Notes |

| Melting Point | Data not available | - | Data for the related isomer, 5-Amino-2-methoxypyridine, is 29-31 °C. |

| Boiling Point | Data not available | - | Data for the related isomer, 5-Amino-2-methoxypyridine, is 85-90 °C at 1 mmHg. |

| pKa | Data not available | - | The pyridine nitrogen is expected to be basic, and the amino group will also contribute to the overall basicity. |

| Solubility | Soluble in common organic solvents such as DMSO, methanol, and dichloromethane. | General knowledge | Solubility in aqueous solutions is expected to be limited. |

| Storage Temperature | Room temperature, away from light, under an inert atmosphere. | [1] | - |

Table 3: Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances for the five carbons of the pyridine ring (one bearing fluorine will show C-F coupling) and one for the methoxy carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C-O stretching (methoxy), C=C and C=N stretching (pyridine ring), and C-F stretching. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 142.05. A peak at m/z = 143.06 ([M+H]+) is expected in ESI-MS.[3] |

Synthesis and Purification

General Experimental Protocol: Synthesis via Reduction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

5-Fluoro-2-methoxy-3-nitropyridine

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas or a hydrogen source (e.g., ammonium formate)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and equipment

Procedure:

-

In a flask suitable for hydrogenation, dissolve 5-fluoro-2-methoxy-3-nitropyridine in ethanol or methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge with an inert gas.

-

Introduce hydrogen gas to the reaction mixture (typically via a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours.[4]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel

-

Hexane

-

Ethyl acetate

-

Standard chromatography equipment

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To determine the purity of the compound.

Applications in Drug Discovery: PI3K/mTOR Pathway Inhibition

Substituted pyridines, including this compound, are key pharmacophores in the design of kinase inhibitors. The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.

PI3K/mTOR Signaling Pathway Overview

The PI3K/mTOR pathway is a complex cascade of signaling proteins. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a variety of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes.

References

In-Depth Technical Guide: 5-Fluoro-2-methoxypyridin-3-amine (CAS 1211541-93-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridin-3-amine is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an amine group on a pyridine core, provides a versatile scaffold for the synthesis of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of target compounds, making this intermediate particularly attractive for drug discovery programs.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While experimentally determined data for some properties of this specific isomer is limited in publicly available literature, predicted values and data for closely related isomers are provided for guidance.

| Property | Value | Source |

| CAS Number | 1211541-93-3 | [2][3] |

| Molecular Formula | C₆H₇FN₂O | [2][3] |

| Molecular Weight | 142.13 g/mol | [3] |

| Appearance | Brown solid | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| InChI | InChI=1S/C6H7FN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 | |

| SMILES | COC1=C(N)C=C(F)N=C1 |

Spectroscopic Data

Comprehensive analytical data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are crucial for the structural confirmation and purity assessment of this compound. While specific spectra are proprietary to suppliers, typical spectroscopic data can be obtained from commercial vendors.[5][6][7] Low-resolution mass spectrometry (LRMS) typically shows a peak at m/z: 143 (M+1)⁺.[4]

Synthesis

A common synthetic route to this compound involves a multi-step process starting from readily available pyridine derivatives. While a detailed, peer-reviewed synthesis of this specific isomer is not widely published, a general approach can be inferred from the synthesis of related compounds. A plausible synthetic workflow is outlined below.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Step 1: Nitration of 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position. The reaction is typically carried out at low temperatures to control regioselectivity and prevent side reactions.

Step 2: Reduction of the Nitro Group The nitro group of the resulting 5-fluoro-2-nitropyridin-3-amine is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Step 3: Diazotization and Hydroxylation of 5-Fluoro-2,3-diaminopyridine The resulting 5-fluoro-2,3-diaminopyridine is selectively diazotized at the 2-position amino group, followed by hydrolysis of the diazonium salt to introduce a hydroxyl group. This reaction is typically performed in an acidic aqueous solution at low temperatures.

Step 4: Methoxylation of 5-Fluoro-3-amino-2-hydroxypyridine The final step involves the methoxylation of the hydroxyl group. This can be accomplished using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.

Purification: The final product, this compound, is purified by column chromatography on silica gel, followed by recrystallization to afford the product as a brown solid.[4]

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][8] Dysregulation of this pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.[6]

Role in PI3K/mTOR Inhibitor Synthesis:

The amine group of this compound serves as a crucial handle for coupling with other molecular fragments to construct the final inhibitor. A common strategy involves the formation of a sulfonamide linkage. For instance, 5-bromo-2-methoxypyridin-3-amine, a closely related analog, is condensed with 2,4-difluorobenzenesulfonyl chloride to form a key sulfonamide intermediate.[8] This intermediate can then undergo further modifications, such as Miyaura borylation, to enable subsequent cross-coupling reactions for the elaboration of the final inhibitor structure.[8]

PI3K/Akt/mTOR Signaling Pathway and Inhibition:

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Dual inhibitors that target both PI3K and mTOR can be more effective than single-target agents by preventing feedback activation loops.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound,(CAS# 1211541-93-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound [myskinrecipes.com]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-2-Methoxy-pyridin-3-ylaMine(1211541-93-3) 1H NMR [m.chemicalbook.com]

- 6. 1211541-93-3|this compound|BLD Pharm [bldpharm.com]

- 7. 1211541-93-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. mdpi.com [mdpi.com]

Molecular weight of 5-Fluoro-2-methoxypyridin-3-amine

An In-depth Technical Guide to 5-Fluoro-2-methoxypyridin-3-amine

This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and its role as a versatile building block in the creation of complex therapeutic agents.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of a fluorine atom can enhance metabolic stability and lipophilicity in derivative compounds, while the methoxy and amine groups provide sites for further chemical modification.[1] These features make it a valuable scaffold in the design of novel pharmaceuticals.[1][2][3]

Data Summary

| Property | Value | Source |

| Molecular Weight | 142.13 g/mol | [4][5] |

| Molecular Formula | C₆H₇FN₂O | [5][6] |

| CAS Number | 1211541-93-3 | [4] |

| Appearance | Yellow to brown solid | [6] |

| Purity | Typically ≥97% | [5] |

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below are detailed experimental protocols derived from established methodologies for this and structurally related compounds.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol outlines the synthesis of this compound from a nitro-pyridine precursor, a common and efficient reduction method.

Experimental Procedure:

-

To a suitable reaction vessel, add 2-methoxy-5-nitropyridine (1 equivalent) and a catalytic amount of 10% Palladium on Carbon (Pd/C).[7]

-

Add methanol as the solvent.[7]

-

Introduce hydrogen gas to the system, maintaining a pressure of approximately 0.01 MPa.[7]

-

Stir the reaction mixture at room temperature for 6-8 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).[7]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]

-

Wash the filter cake with additional methanol.

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the crude product.[7]

-

The resulting this compound can be purified by column chromatography or recrystallization to afford a brown solid.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This method describes the formation of the amine group through a palladium-catalyzed cross-coupling reaction, a versatile technique in modern organic synthesis.

Experimental Procedure:

-

Dissolve the starting material, 2-Chloro-5-fluoro-3-methoxypyridine (1 equivalent), in an anhydrous solvent such as toluene.[6]

-

To the solution, add sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.1 equivalents), BINAP (0.3 equivalents), and benzophenone imine (1.2 equivalents).[6]

-

Degas the reaction mixture by performing three cycles of evacuation and backfilling with nitrogen.[6]

-

Heat the mixture to 80 °C and stir for 1 hour or until the starting material is consumed.[6]

-

Cool the reaction to room temperature and dilute with diethyl ether.[6]

-

Filter the mixture through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure.[6]

-

Dissolve the resulting oil in tetrahydrofuran and add 2M aqueous hydrochloric acid.[6]

-

Stir for 1.5 hours at room temperature to hydrolyze the imine.[6]

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.[6]

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.[6]

-

Purify the residue by flash chromatography on silica gel to yield 5-fluoro-3-methoxypyridin-2-amine as a yellow solid.[6]

Applications in Drug Discovery

Substituted pyridines, such as this compound, are crucial intermediates in the pharmaceutical industry.[1][8] The pyridine core is a common feature in many approved drugs, and its substitution pattern significantly influences pharmacological activity and pharmacokinetic properties.[2]

This compound serves as a key building block for synthesizing a range of bioactive molecules, including:

-

Kinase Inhibitors: The fluorinated pyridine moiety is often incorporated into the design of kinase inhibitors for oncology and other therapeutic areas.[1]

-

PI3K/mTOR Dual Inhibitors: Structurally related methoxypyridine derivatives have been used to synthesize potent phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors, which are promising targets for cancer therapy.[7][9][10]

-

Novel Therapeutic Agents: Its versatile structure allows for functionalization, enabling the creation of diverse molecular libraries for screening and lead optimization in drug discovery programs.[1][2]

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key transformation steps.

Caption: Generalized synthetic workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - [sigmaaldrich.com]

- 5. 3-Fluoro-5-methoxypyridin-2-amine - Lead Sciences [lead-sciences.com]

- 6. 5-Fluoro-3-methoxypyridin-2-amine | 1097264-90-8 [chemicalbook.com]

- 7. 5-Amino-2-methoxypyridine | 6628-77-9 [chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-methoxypyridin-3-amine: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a key synthesis route for 5-Fluoro-2-methoxypyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₇FN₂O.[1] Its structure features a pyridine ring substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and an amine group at the 3-position.

Key Identifiers:

The presence of the fluorine atom and the methoxy and amine groups at these specific positions on the pyridine ring imparts unique electronic and steric properties, making it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Structural Representation:

Caption: 2D structure of this compound.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.

Synthesis via Catalytic Hydrogenation

A reported synthesis route involves the catalytic hydrogenation of 5-fluoro-2-methoxy-3-nitropyridine. The reaction proceeds by reducing the nitro group to an amine group using a catalyst, resulting in the desired product.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

While a detailed, step-by-step protocol for this specific transformation is not publicly available, the key parameters can be summarized from the available information. The reaction involves the use of a catalyst in an ethanol solvent. After the reaction is complete, the catalyst is removed by filtration. The filtrate is then concentrated to yield the final product.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-fluoro-2-methoxy-3-nitropyridine | [3] |

| Product | This compound | [3] |

| Yield | 89% | [3] |

| Product Confirmation | Mass Spectrometry (m/z: 143 (M+1)+) | [3] |

Synthesis of a Structural Isomer: 5-Fluoro-3-methoxypyridin-2-amine

For comparative purposes and to provide insight into the synthesis of related structures, the detailed experimental protocol for the synthesis of the structural isomer, 5-Fluoro-3-methoxypyridin-2-amine, is presented below. This synthesis utilizes a Buchwald-Hartwig amination reaction.

Reaction Scheme:

Caption: Synthesis of 5-Fluoro-3-methoxypyridin-2-amine.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-Chloro-5-fluoro-3-methoxypyridine (0.11 g, 0.70 mmol) in anhydrous toluene (3 ml), add Sodium tert-butoxide (0.094 g, 0.98 mmol), Pd₂(dba)₃ (0.064 g, 0.07 mmol), BINAP (0.131 g, 0.21 mmol), and benzophenone imine (0.14 ml, 0.84 mmol) sequentially.

-

Degassing and Reaction: Degas the reaction mixture by three evacuation/nitrogen filling cycles. Heat the mixture to 80 °C and stir for 1 hour.

-

Workup - Part 1: After completion, cool the reaction to room temperature, dilute with ether (80 ml), and filter through a pad of diatomaceous earth. Concentrate the filtrate under reduced pressure.

-

Workup - Part 2: Dissolve the resulting oil in tetrahydrofuran (8 ml) and add 2M aqueous hydrochloric acid (0.35 ml, 0.70 mmol). Stir for 1.5 hours at room temperature.

-

Workup - Part 3: Neutralize the reaction solution with saturated aqueous sodium bicarbonate and dilute with dichloromethane (40 ml). Separate the organic phase and back-extract the aqueous phase with dichloromethane (2 x 10 ml).

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel (cyclohexane/ethyl acetate 60/40) to afford the final product.

Quantitative Data for Isomer Synthesis:

| Parameter | Value |

| Starting Material | 2-Chloro-5-fluoro-3-methoxypyridine |

| Reagent | Sodium tert-butoxide |

| Reagent | Pd₂(dba)₃ |

| Reagent | BINAP |

| Reagent | Benzophenone imine |

| Solvent | Anhydrous Toluene |

| Temperature | 80 °C |

| Reaction Time | 1 hour |

| Product | 5-fluoro-3-methoxypyridin-2-amine |

| Yield | 70% (0.071 g, 0.49 mmol) |

| Product Confirmation | UPLC analysis (retention time 0.28 min), Mass spectrum (peak observed at 143 (M+1)) |

This guide provides foundational information for researchers working with this compound and related compounds. The detailed protocols and data serve as a valuable resource for the synthesis and application of this important chemical intermediate.

References

Spectroscopic and Methodological Profile of 5-Fluoro-2-methoxypyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and relevant experimental methodologies for the chemical compound 5-Fluoro-2-methoxypyridin-3-amine. Due to the limited availability of public experimental data for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and general experimental protocols applicable to its characterization.

Chemical Identity and Properties

Compound: this compound CAS Number: 1211541-93-3 Molecular Formula: C₆H₇FN₂O[1] Molecular Weight: 142.13 g/mol Monoisotopic Mass: 142.05424 Da[1]

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 143.06152 |

| [M+Na]⁺ | 165.04346 |

| [M-H]⁻ | 141.04696 |

| [M+NH₄]⁺ | 160.08806 |

| [M+K]⁺ | 181.01740 |

| [M]⁺ | 142.05369 |

| (Data sourced from predicted values)[1] |

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound in a standard deuterated solvent like CDCl₃ are outlined below. The pyridine ring protons are expected to appear in the aromatic region, with their shifts influenced by the electron-donating methoxy and amino groups, and the electron-withdrawing fluorine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (aromatic, C4-H) | 7.0 - 7.5 | Doublet of doublets (dd) | ~2-4 (⁴JHF), ~8-10 (³JHH) |

| H (aromatic, C6-H) | 7.6 - 8.1 | Doublet of doublets (dd) | ~2-4 (⁴JHF), ~1-2 (⁴JHH) |

| NH₂ (amine) | 3.5 - 5.0 (broad) | Singlet (s) | - |

| OCH₃ (methoxy) | 3.8 - 4.2 | Singlet (s) | - |

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The predicted chemical shifts for the carbon atoms in this compound are listed below. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-OCH₃) | 155 - 160 |

| C3 (C-NH₂) | 125 - 130 |

| C4 | 120 - 125 |

| C5 (C-F) | 145 - 155 (d, ¹JCF ≈ 230-250 Hz) |

| C6 | 135 - 140 |

| OCH₃ (methoxy) | 55 - 60 |

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. The predicted characteristic absorption bands for this compound are detailed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| N-H bend (amine) | 1580 - 1650 | Strong |

| C=C, C=N stretch (ring) | 1400 - 1600 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

| C-O stretch (methoxy) | 1000 - 1300 | Strong |

| C-N stretch (aromatic) | 1250 - 1335 | Strong |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Mass Spectrometry (Electrospray Ionization - Time of Flight)

-

Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). A dilute solution (1-10 µg/mL) is then prepared for analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole-Time of Flight) instrument equipped with an electrospray ionization (ESI) source, is used.

-

Analysis Parameters:

-

Ionization Mode: ESI positive and negative modes are run separately to observe both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) ions.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Nebulizer Gas (N₂): 1.5 - 2.5 Bar.

-

Drying Gas (N₂): 8.0 - 10.0 L/min at 200-250 °C.

-

Mass Range: m/z 50 - 500.

-

Data Acquisition: Data is acquired in centroid mode. An internal reference standard (calibrant) is used for real-time mass correction to ensure high mass accuracy.

-

-

Data Processing: The acquired spectra are processed to identify the monoisotopic masses of the parent ions and common adducts. The elemental composition is confirmed by comparing the measured mass to the theoretical mass, with an accepted mass error of <5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used.

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean, empty ATR crystal is collected prior to the sample spectrum.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then analyzed to identify the characteristic vibrations of the functional groups.

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity like this compound, a process common in drug discovery and development.

Caption: Workflow for the synthesis and characterization of a chemical intermediate.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the predicted solubility and theoretical stability of 5-Fluoro-2-methoxypyridin-3-amine, supplemented with general experimental protocols. Due to a lack of publicly available experimental data for this specific compound, the quantitative values presented herein are based on in silico predictions and should be confirmed by laboratory analysis.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including a fluorine atom, a methoxy group, and an amino group on a pyridine scaffold, suggest its potential as a building block for novel therapeutic agents. The fluorine substituent can enhance metabolic stability and binding affinity, while the amino and methoxy groups provide sites for further chemical modification.[1] An understanding of the solubility and stability of this compound is crucial for its handling, formulation, and the development of reliable analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are critical for predicting its behavior in various solvent systems and under different experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂O | PubChem |

| Molecular Weight | 142.13 g/mol | PubChem |

| CAS Number | 1211541-93-3 | Sigma-Aldrich[2] |

In Silico Solubility and Lipophilicity Predictions

Due to the absence of experimental data, in silico models were employed to predict the solubility and lipophilicity of this compound. These predictions offer a valuable starting point for experimental design.

Table 3.1: Predicted Aqueous Solubility

| Parameter | Predicted Value | Prediction Tool | Solubility Class |

| LogS (ESOL) | -1.85 | SwissADME | Soluble |

| Solubility in water | 4.45e+02 mg/L | SwissADME | Soluble |

| Solubility in water | 3.13 mol/L | SwissADME | Soluble |

Table 3.2: Predicted Lipophilicity and pKa

| Parameter | Predicted Value | Prediction Tool |

| LogP (Consensus) | 0.82 | SwissADME |

| pKa (most basic) | 3.55 ± 0.10 | ACD/Percepta |

The predicted LogS value suggests that this compound is likely to be soluble in aqueous solutions.[2][3] The predicted LogP value indicates a relatively low lipophilicity, which is consistent with good aqueous solubility. The predicted pKa suggests that the compound is a weak base, with the pyridine nitrogen being the most likely site of protonation.

Stability Profile

While no specific stability data for this compound is available, general knowledge of substituted aminopyridines suggests potential degradation pathways. Stability is a critical parameter that can be influenced by pH, temperature, light, and oxidative stress.

General Considerations for Stability:

-

Hydrolytic Stability: The methoxy group could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less likely for aryl ethers compared to alkyl ethers.

-

Oxidative Stability: The amino group and the electron-rich pyridine ring may be susceptible to oxidation.

-

Photostability: Aromatic amines can be light-sensitive and may degrade upon exposure to UV or visible light.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of a compound like this compound. These protocols should be adapted and optimized for the specific compound and available laboratory equipment.

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.[4][5][6]

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1.5 to 2 hours).

-

Analysis: Determine the solubility by analyzing the plate using a nephelometer (measures turbidity) or by UV/Vis spectroscopy after filtration to remove any precipitate.

-

Quantification: A calibration curve prepared from the stock solution is used to quantify the concentration of the dissolved compound.

Logical Workflow for Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "true" solubility.[7][8]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, or organic solvents) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Analysis: Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

-

Quantification: Use a calibration curve of the compound in the same solvent to determine the solubility.

Logical Workflow for Thermodynamic Solubility Assay

References

- 1. mdpi.com [mdpi.com]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. evotec.com [evotec.com]

- 8. dissolutiontech.com [dissolutiontech.com]

The Emergence of 5-Fluoro-2-methoxypyridin-3-amine: A Technical Guide to a Key Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxypyridin-3-amine has emerged as a pivotal structural motif and a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an amine on a pyridine core, offers a compelling combination of properties for the development of novel therapeutic agents. The strategic placement of these functional groups allows for precise modulation of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, underscoring its significance in the landscape of modern drug discovery.

Discovery and History: A Tale of a Modern Building Block

The history of this compound is not marked by a singular, dramatic discovery but rather by its gradual emergence as a high-value intermediate in the ever-evolving field of medicinal chemistry. Its rise is intrinsically linked to the broader appreciation of fluorinated and substituted pyridine scaffolds in drug design.

The pyridine ring is a well-established pharmacophore present in numerous natural products and FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] In the mid-20th century, the introduction of fluorine into drug candidates began to be recognized as a powerful strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound impacts on a molecule's biological profile.[3][4]

The confluence of these two areas—pyridine chemistry and fluorine in medicine—set the stage for the development of compounds like this compound. While specific, early publications detailing its initial synthesis are not prominently documented in publicly available literature, its appearance in the catalogs of chemical suppliers and its citation in patents from the early 21st century indicate its growing importance as a readily accessible building block. Pharmaceutical companies and contract research organizations increasingly rely on such specialized intermediates to accelerate the synthesis of complex molecules for screening and lead optimization.[5] The utility of this compound lies in its trifunctional nature, providing multiple points for chemical modification to explore structure-activity relationships (SAR) in drug discovery programs.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. One common approach involves the reduction of a corresponding nitro-substituted pyridine.

Illustrative Synthetic Pathway

A representative synthesis starts from a suitable precursor and proceeds through nitration, followed by reduction of the nitro group to the desired amine.

Caption: A generalized synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from publicly available synthesis procedures.

Protocol 1: Reduction of 5-Fluoro-2-methoxy-3-nitropyridine

This protocol details the reduction of the nitro-intermediate to the final amine product.

Materials:

-

5-Fluoro-2-methoxy-3-nitropyridine

-

Ethanol

-

Palladium on carbon (Pd/C) catalyst

-

Celite

Procedure:

-

To a reaction vessel, add 5-Fluoro-2-methoxy-3-nitropyridine and ethanol.

-

Carefully add the Pd/C catalyst to the mixture.

-

The reaction mixture is then subjected to hydrogenation.

-

The reaction progress is monitored until completion.

-

Upon completion, the catalyst is removed by filtration through Celite.

-

The filter cake is washed with ethanol.

-

The filtrate and washings are combined and concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified, typically by column chromatography, to afford this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Yield | 89% |

| Appearance | Brown solid |

| Purity (HPLC) | >95% |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇FN₂O |

| Molecular Weight | 142.13 g/mol |

| CAS Number | 1211541-93-3 |

| Appearance | Typically a solid, ranging from off-white to brown |

| Storage | Room temperature, away from light, stored under an inert gas |

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features are leveraged to design compounds with improved pharmacological profiles.

Role as a Pharmacophore

The substituted pyridine core of this molecule is a common motif in many therapeutic agents. The fluorine atom can enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability. The methoxy group can influence the molecule's conformation and metabolic pathways. The amine group provides a key handle for further chemical modifications, allowing for the introduction of diverse substituents to explore SAR.

Use in the Synthesis of Kinase Inhibitors

The aminopyridine scaffold is a well-known feature in many kinase inhibitors. This compound can be used as a starting material to generate libraries of compounds for screening against various kinases, which are important targets in oncology and inflammatory diseases.

Logical Relationship in Drug Development

The following diagram illustrates the logical flow of how this compound is utilized in a typical drug discovery pipeline.

Caption: The role of this compound in a drug discovery workflow.

Conclusion

This compound stands as a testament to the ongoing innovation in synthetic and medicinal chemistry. While its history is more of a quiet emergence than a celebrated discovery, its impact is significant. As a versatile and strategically functionalized building block, it provides researchers and drug development professionals with a powerful tool to construct novel molecular entities with potentially enhanced therapeutic properties. The continued exploration of its applications will undoubtedly contribute to the advancement of new medicines for a wide range of diseases.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. benchchem.com [benchchem.com]

Potential Research Avenues for 5-Fluoro-2-methoxypyridin-3-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-2-methoxypyridin-3-amine is a fluorinated heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an amine on a pyridine scaffold, offers a versatile platform for the synthesis of novel bioactive molecules. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the amine group serves as a key handle for a variety of chemical transformations. This technical guide explores promising research areas for this compound, focusing on its application in the development of targeted therapies, particularly in oncology and inflammatory diseases.

Core Structure and Physicochemical Properties

This compound possesses a molecular formula of C₆H₇FN₂O and a molecular weight of 142.13 g/mol . The strategic placement of its functional groups imparts specific electronic properties that are advantageous in drug design. The electron-withdrawing fluorine atom can modulate the pKa of the amine and influence the overall electronic distribution of the pyridine ring, potentially improving pharmacokinetic properties of derivative compounds.

| Property | Value |

| Molecular Formula | C₆H₇FN₂O |

| Molecular Weight | 142.13 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in common organic solvents such as DMSO and methanol |

Key Research Area: Kinase Inhibitors

The primary and most promising area of research for this compound lies in its use as a scaffold for the development of protein kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

Janus Kinase (JAK) Inhibitors

Patents have disclosed the use of this compound in the synthesis of Janus Kinase (JAK) inhibitors.[1] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in myeloproliferative disorders and various inflammatory conditions.[1] Derivatives of this compound can be designed to target the ATP-binding site of JAK enzymes.

Proposed Research Workflow for Developing JAK Inhibitors:

Caption: Workflow for JAK inhibitor discovery.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. This compound has been identified as a starting material for the synthesis of PI3K-beta inhibitors.[2] The development of isoform-selective PI3K inhibitors is a major goal in cancer therapy to minimize off-target effects.

Other Kinase Targets

The pyridin-3-amine scaffold is present in inhibitors of a wide range of other kinases. Research on analogous structures suggests that derivatives of this compound could be investigated as inhibitors of:

-

Fibroblast Growth Factor Receptors (FGFR) [1]

-

Rearranged during Transfection (RET) Kinase [1]

-

Epidermal Growth Factor Receptor (EGFR) [1]

A study on multi-substituted pyridin-3-amine derivatives demonstrated potent, multi-targeted inhibition of several kinases relevant to non-small cell lung cancer (NSCLC). Although not using the exact title compound, this work provides a strong rationale for exploring derivatives of this compound against a panel of cancer-related kinases.

Table 1: IC₅₀ Values of a Multi-targeted Pyridin-3-amine Derivative (Compound 3m from a related study)[1]

| Kinase Target | IC₅₀ (nM) |

| FGFR1 | 1.5 ± 0.2 |

| FGFR2 | 2.1 ± 0.3 |

| FGFR3 | 3.5 ± 0.4 |

| RET | 5.8 ± 0.7 |

| EGFR | 12.3 ± 1.5 |

| EGFR (T790M/L858R) | 10.1 ± 1.2 |

| DDR2 | 8.9 ± 1.1 |

| ALK | 25.6 ± 3.1 |

Experimental Protocols

Synthesis of this compound

A representative synthesis is described in patent literature and involves a multi-step process starting from 5-fluoropyridin-2-ol.[1]

Step 1: Nitration of 5-fluoropyridin-2-ol A mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise to a cooled solution of 5-fluoropyridin-2-ol in concentrated sulfuric acid. The reaction mixture is then heated to yield 5-fluoro-3-nitropyridin-2-ol.

Step 2: Methylation of 5-fluoro-3-nitropyridin-2-ol The hydroxyl group is methylated using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to give 5-fluoro-2-methoxy-3-nitropyridine.

Step 3: Reduction of the Nitro Group The nitro group of 5-fluoro-2-methoxy-3-nitropyridine is reduced to an amine using a standard reducing agent, such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions, to afford the final product, this compound.

General Synthetic Pathway:

Caption: Synthesis of this compound.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The amine group of this compound can be used to introduce a variety of substituents via coupling reactions. For example, it can be converted to a halide or triflate, which can then undergo palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to generate a library of analogs for structure-activity relationship (SAR) studies.

General Protocol for Suzuki Coupling (Hypothetical for a Halogenated Derivative):

-

To a reaction vessel, add the halogenated 5-fluoro-2-methoxypyridine derivative (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Add a suitable solvent (e.g., dioxane, toluene, or DMF/water mixture).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Future Directions and Conclusion

This compound is a valuable and underexplored building block in drug discovery. The existing patent literature strongly suggests its utility in the development of potent and selective kinase inhibitors for the treatment of cancers and inflammatory diseases.

Future research in this area should focus on:

-

Synthesis of Diverse Libraries: Utilizing modern synthetic methodologies to create a wide range of derivatives with substitutions at the 3-amino position and potentially at other positions of the pyridine ring.

-

Broad Kinase Profiling: Screening these libraries against a large panel of kinases to identify novel inhibitors and understand their selectivity profiles.

-

Structure-Based Drug Design: Using computational modeling and X-ray crystallography to guide the design of more potent and selective inhibitors.

-

Exploration of Other Therapeutic Areas: Investigating the potential of derivatives in other disease areas where kinase signaling is implicated, such as neurodegenerative diseases.

References

An In-depth Technical Guide on the Safety and Handling of 5-Fluoro-2-methoxypyridin-3-amine

Chemical and Physical Properties

5-Fluoro-2-methoxypyridin-3-amine is a fluorinated aminopyridine derivative used as an intermediate in pharmaceutical and chemical synthesis.[1] The presence of a fluorine atom and a methoxy group on the pyridine ring influences the molecule's electronic properties, reactivity, and potential metabolic stability, making it a valuable building block in drug discovery.[2]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Source Compound |

| IUPAC Name | This compound | Target Compound |

| CAS Number | 1211541-93-3 | Target Compound[3][4] |

| Molecular Formula | C₆H₇FN₂O | Target Compound[3][4] |

| Molecular Weight | 142.13 g/mol | Target Compound[4] |

| Appearance | White crystalline powder (inferred) | 5-Fluoro-2-methoxypyridine[2] |

| Melting Point | 29-31 °C (as a liquid) | 5-Amino-2-methoxypyridine[5] |

| Boiling Point | 85-90 °C at 1 mmHg | 5-Amino-2-methoxypyridine[5] |

| Solubility | Slightly soluble in water. Soluble in Chloroform, Methanol. | 5-Amino-2-methoxypyridine[5] |

Hazard Identification and Classification

While no specific GHS classification exists for this compound, related aminopyridines are consistently classified as hazardous.[6][7] They are typically harmful if swallowed and cause significant skin, eye, and respiratory irritation.[6][8] A structurally related compound, 5-amino-2-(trifluoromethyl)pyridine, has been shown to cause severe systemic toxicity, including methemoglobinemia and toxic encephalopathy upon inhalation.[9] Therefore, a high degree of caution is warranted.

Table 2: Inferred GHS Hazard Classification

| Category | Classification |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements (H-Codes) | H302: Harmful if swallowed.[6][8] H315: Causes skin irritation.[6][8][10] H319: Causes serious eye irritation.[6][8][10] H335: May cause respiratory irritation.[6][8] |

| Precautionary Statements (P-Codes) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P264: Wash hands and exposed skin thoroughly after handling.[7][10] P270: Do not eat, drink or smoke when using this product.[6][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][10] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P501: Dispose of contents/container to an approved waste disposal plant.[6] |

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the reviewed literature. Researchers should develop and validate their own protocols based on established OECD guidelines for testing of chemicals, considering the potential for high toxicity.

Safe Handling and Storage

4.1 Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][10] Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[10]

4.2 Handling Procedures: Avoid all direct contact with the substance. Do not breathe dust or vapors.[11] Minimize dust generation during transfer and weighing operations.[11] Use spark-proof tools and avoid sources of ignition.[11]

4.3 Storage: Store in a tightly sealed, properly labeled container.[8] Keep in a cool, dry, and well-ventilated place away from incompatible materials.[8][12] A recommended storage temperature is between 2-8°C.[5]

4.4 Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[8]

Caption: Chemical incompatibility chart for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE program is critical for safety. The following diagram outlines the selection process for appropriate PPE when handling this compound.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Table 3: Specific PPE Recommendations

| Protection | Specification | Rationale and Reference |

| Eye/Face | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and dust, preventing serious eye irritation.[6][11] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents skin contact which can cause irritation.[8][11] |

| Respiratory | NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges. | Required when working outside a fume hood or if dust/aerosols are generated.[6][11] |

First Aid and Emergency Procedures

Immediate action is crucial in the event of accidental exposure. The following procedures are based on guidelines for similar hazardous chemicals.[7][10]

Caption: Decision workflow for first aid response following an exposure event.

Table 4: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][8] |

| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[8][10] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][11] |

Accidental Release and Disposal

7.1 Accidental Release: Evacuate personnel to a safe area.[10] Wear full personal protective equipment, including respiratory protection.[10] Avoid dust formation.[11] Sweep up the spilled solid material carefully, place it into a suitable, closed container for disposal.[8] Prevent the substance from entering drains.[11]

7.2 Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material should be sent to a licensed hazardous waste disposal facility. Do not allow it to enter the sewer system or waterways.[6]

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1211541-93-3 [sigmaaldrich.com]

- 4. This compound - [sigmaaldrich.com]

- 5. 5-Amino-2-methoxypyridine | 6628-77-9 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis of 5-Fluoro-2-methoxypyridin-3-amine: A Detailed Protocol for Researchers

Introduction: 5-Fluoro-2-methoxypyridin-3-amine is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this valuable intermediate, tailored for researchers, scientists, and drug development professionals. The primary synthetic route described herein is the reduction of the corresponding nitro-precursor, 5-Fluoro-2-Methoxy-3-nitropyridine.

Application Notes

The synthesis of this compound is most commonly achieved through the reduction of 5-Fluoro-2-Methoxy-3-nitropyridine. This transformation is a standard yet crucial step in many synthetic pathways. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, hydrazine).

The protocol detailed below utilizes a catalytic transfer hydrogenation approach with a suitable catalyst and a hydrogen donor, which is a widely applicable and efficient method for this type of transformation. This method is often preferred for its mild reaction conditions and high chemoselectivity, which are important when dealing with multi-functionalized aromatic systems. The resulting amine is a versatile intermediate that can undergo a variety of subsequent reactions, such as diazotization, acylation, and carbon-carbon bond-forming cross-coupling reactions, making it a valuable scaffold in the synthesis of diverse compound libraries.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the reduction of 5-Fluoro-2-Methoxy-3-nitropyridine.

| Parameter | Value | Reference |

| Starting Material | 5-Fluoro-2-Methoxy-3-nitropyridine | N/A |

| Product | This compound | N/A |

| Yield | 89% | [1] |

| Appearance | Brown solid | [1] |

| Mass Spectrometry (LRMS) | m/z: 143 (M+1)⁺ | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 3.96 (s, 3H), 6.67 (dd, 1H), 7.39 (d, 1H) | N/A |

Experimental Protocol

This protocol describes the synthesis of this compound from 5-Fluoro-2-Methoxy-3-nitropyridine.

Materials:

-

5-Fluoro-2-Methoxy-3-nitropyridine

-

Ethanol

-

Palladium on carbon (10% Pd/C) or other suitable catalyst

-

Hydrazine hydrate or a similar hydrogen source

-

Celite®

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluoro-2-Methoxy-3-nitropyridine in ethanol.

-

Catalyst Addition: To this solution, carefully add a catalytic amount of 10% Palladium on carbon.

-

Reduction: Slowly add hydrazine hydrate to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically within 5 hours).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst.[1] Wash the filter cake with ethanol.[1]

-

Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.[1] The resulting residue is the crude this compound.[1]

-

Further Purification (if necessary): If further purification is required, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

-

Characterization: The final product, this compound, is obtained as a brown solid.[1] Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Synthesis Workflow

References

Application Notes and Protocols for 5-Fluoro-2-methoxypyridin-3-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridin-3-amine is a valuable fluorinated heterocyclic building block in medicinal chemistry. The strategic incorporation of a fluorine atom and a methoxy group on the pyridine ring imparts unique electronic properties and metabolic stability to molecules, making it a desirable scaffold for the development of novel therapeutic agents. The pyridine core is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity, selectivity, and pharmacokinetic profiles. The presence of the amine group at the 3-position provides a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery programs.

While specific blockbuster drugs directly incorporating the this compound moiety are not extensively documented in publicly available literature, its structural analogs, such as 5-bromo-2-methoxypyridin-3-amine, are key intermediates in the synthesis of potent kinase inhibitors.[1] The methodologies and biological insights gained from these analogs are highly transferable and provide a strong rationale for the use of this compound in modern drug discovery. This document provides an overview of its applications, particularly in the synthesis of kinase inhibitors targeting the PI3K/mTOR pathway, and detailed experimental protocols.

Application: Synthesis of PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[1] this compound serves as a key building block for the synthesis of potent and selective PI3K/mTOR dual inhibitors. The fluorinated pyridine core can be elaborated to interact with the hinge region of the kinase domain, while the amine functionality allows for the introduction of various substituents to optimize potency, selectivity, and physicochemical properties.

A notable example is the synthesis of sulfonamide methoxypyridine derivatives, where the closely related 5-bromo-2-methoxypyridin-3-amine is utilized as a starting material to construct a library of potent PI3K/mTOR inhibitors.[1] The synthetic strategies and structure-activity relationship (SAR) data from these studies provide a clear blueprint for the application of this compound in similar drug discovery efforts.

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of representative sulfonamide methoxypyridine derivatives synthesized from a 5-substituted-2-methoxypyridin-3-amine core against various cancer cell lines.[1]

| Compound ID | Modification | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| 22c | Quinoline core with N,N-dimethylsulfonamide | 130 | 20 | 0.22 | 23 |

| 11c | Benzo[2][3]thieno[3,2-d]pyrimidine core with (2-hydroxyethyl)amino side chain | >10000 | >10000 | 2.1 | 104 |

| 11d | Benzo[2][3]thieno[3,2-d]pyrimidine core with cyclopropylamino side chain | 6800 | 2800 | 0.44 | 21 |

| 11e | Benzo[2][3]thieno[3,2-d]pyrimidine core with (3-methoxypropyl)amino side chain | >10000 | 6800 | 0.78 | 38 |

Data extracted from a study on 5-bromo-2-methoxypyridin-3-amine derivatives, demonstrating the potential of this scaffold in generating potent kinase inhibitors.[1]

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate: N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

This protocol describes the synthesis of a key sulfonamide intermediate from 5-bromo-2-methoxypyridin-3-amine, which is a common first step in the elaboration of this scaffold. A similar procedure would be applicable to this compound.[1]

Materials:

-

5-Bromo-2-methoxypyridin-3-amine

-

2,4-Difluorobenzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Water (H₂O)

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of 5-bromo-2-methoxypyridin-3-amine (1 equivalent) in anhydrous pyridine in a round-bottom flask, add 2,4-difluorobenzenesulfonyl chloride (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, evaporate the solvent under reduced pressure.

-

Add water to the residue and stir for 1 hour to precipitate the product.

-

Filter the precipitate, wash with hexane, and dry to obtain the N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide product.

Protocol 2: Suzuki Coupling for C-C Bond Formation

This protocol outlines a general procedure for a Suzuki coupling reaction to introduce aryl or heteroaryl moieties at the 5-position of the pyridine ring, a crucial step in building molecular diversity. This example uses a boronic ester derivative of the sulfonamide intermediate.[1]

Materials:

-

N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

-

Bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

-

1,4-Dioxane (anhydrous)

-

Aryl or heteroaryl halide (e.g., 6-bromo-4-iodoquinoline)

-

Potassium carbonate (K₂CO₃)

-

Round-bottom flask or sealed tube

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

Step A: Borylation of the Bromopyridine

-

To a mixture of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (1 equivalent), bis(pinacolato)diboron (1.3 equivalents), and potassium acetate (1.5 equivalents) in a round-bottom flask, add anhydrous 1,4-dioxane.

-

Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equivalents) to the mixture.

-

Reflux the reaction mixture under an argon atmosphere for 4 hours.

-

After cooling, evaporate the solvent, dilute the residue with dichloromethane (DCM), and wash with water.

-

Dry the organic layer and purify by column chromatography to yield the boronic ester intermediate.

Step B: Suzuki Coupling

-

In a sealed tube, combine the boronic ester intermediate from Step A (1 equivalent), the desired aryl or heteroaryl halide (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Add a mixture of 1,4-dioxane and water as the solvent.

-

Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equivalents) to the mixture.

-

Heat the reaction in the sealed tube at reflux for 4 hours.

-

After cooling, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the final coupled product.

Visualizations

PI3K/Akt/mTOR Signaling Pathway and Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

General Synthetic Workflow for Kinase Inhibitors

Caption: General drug discovery workflow using the title compound.

References

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of 5-Fluoro-2-methoxypyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-2-methoxypyridin-3-amine is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical compounds. Its structural features, including the fluorinated pyridine ring, present unique analytical challenges and require specific characterization techniques to ensure identity, purity, and quality. These application notes provide detailed protocols for the comprehensive analysis of this compound using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₇FN₂O |

| Molecular Weight | 142.13 g/mol |

| Appearance | Solid |

Analytical Techniques and Protocols

A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the recommended analytical methods and provide standardized protocols for their execution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the presence of fluorine, ¹⁹F NMR, in addition to ¹H and ¹³C NMR, is crucial for complete characterization.

1.1. ¹H NMR Spectroscopy Protocol

-

Objective: To determine the number and environment of protons in the molecule.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

1.2. ¹³C NMR Spectroscopy Protocol

-

Objective: To identify the number and types of carbon atoms.

-

Instrumentation: 100 MHz (or corresponding frequency for the ¹H NMR) NMR Spectrometer.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 (or more for dilute samples).

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

1.3. ¹⁹F NMR Spectroscopy Protocol

-

Objective: To observe the fluorine environment and its couplings.

-

Instrumentation: NMR Spectrometer equipped with a fluorine probe.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -150 ppm).

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. An external reference standard (e.g., CFCl₃) can be used.

Quantitative NMR Data Summary (Predicted/Typical)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.5 - 7.7 | d | ~3 | H-6 |

| 6.9 - 7.1 | dd | ~9, ~3 | H-4 | |

| 3.9 - 4.1 | s | - | -OCH₃ | |

| 3.5 - 4.5 | br s | - | -NH₂ | |

| ¹³C | 150 - 155 | d | ~240-260 | C-F |

| 140 - 145 | s | - | C-OCH₃ | |

| 130 - 135 | d | ~20-30 | C-NH₂ | |